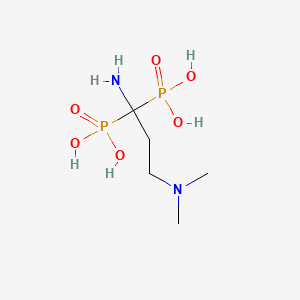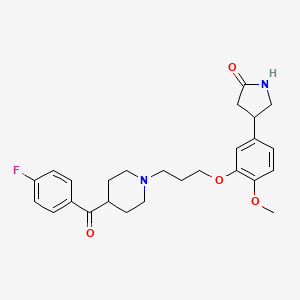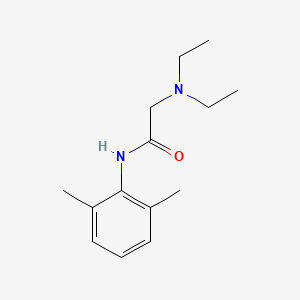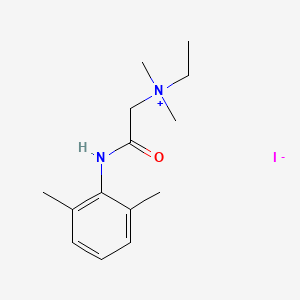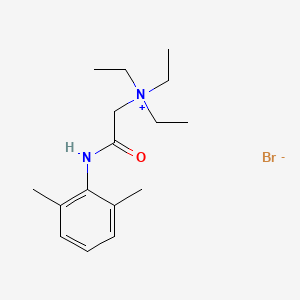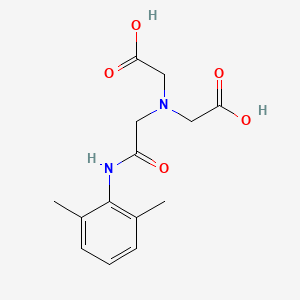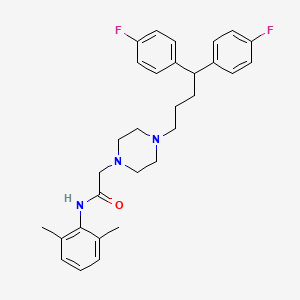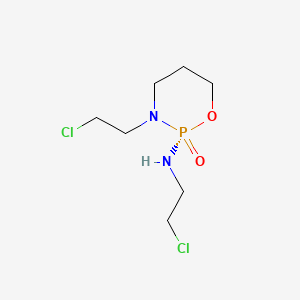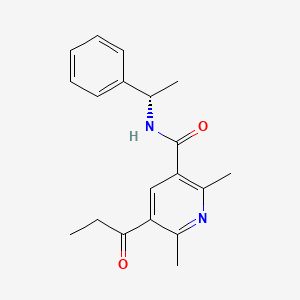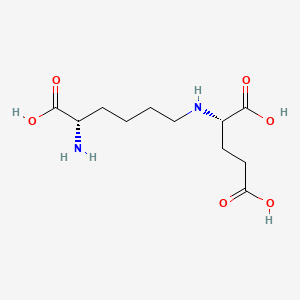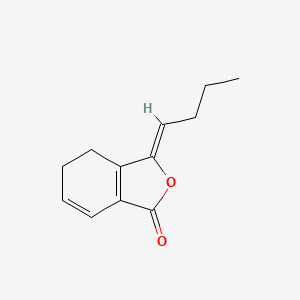
Ligustilide
Vue d'ensemble
Description
Ligustilide is a natural chemical compound belonging to the dihydrophthalide class. This compound is known for its diverse pharmacological properties, including anti-inflammatory, neuroprotective, and anti-tumor effects .
Applications De Recherche Scientifique
Ligustilide has a wide range of scientific research applications across various fields:
Chemistry:
- Used as a model compound to study the reactivity of dihydrophthalides.
- Investigated for its potential as a natural antioxidant due to its ability to scavenge free radicals .
Biology:
- Studied for its neuroprotective effects, particularly in the context of ischemic stroke and Alzheimer’s disease .
- Shown to modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines and chemokines .
Medicine:
- Demonstrated anti-tumor activity, particularly in lung and prostate cancer models .
- Combined with chemotherapy drugs like cisplatin to enhance their efficacy and reduce drug resistance .
Industry:
- Used in the formulation of herbal medicines and dietary supplements.
- Explored for its potential in the cosmetic industry due to its anti-inflammatory and antioxidant properties.
Mécanisme D'action
Target of Action
Ligustilide, a natural chemical compound found in high concentrations in various medicinal plants, has been identified to primarily target TRPA1 , PPARγ , and NF-κB . These targets play crucial roles in inflammation and pain sensation.
- TRPA1 : this compound acts as a potent activator of the TRPA1 channel, which is known to mediate the inflammatory actions of environmental irritants and proalgesic agents .
- PPARγ : this compound has been found to activate PPARγ, a nuclear receptor that plays a key role in regulating inflammatory responses .
- NF-κB : this compound targets the NF-κB signaling pathway, which is a major pathway involved in the regulation of immune and inflammatory responses .
Mode of Action
This compound interacts with its targets in a unique way. It demonstrates a bimodal sensitivity to TRPA1, acting as a potent activator and also capable of inducing a modest block of mustard oil (MO) activated currents . This compound also inhibits the activation of NF-κB, thereby reducing the production of pro-inflammatory cytokines and chemokines . Furthermore, it activates PPARγ, which in turn inhibits the NF-κB and MAPK/AP-1 pathway .
Biochemical Pathways
This compound affects several biochemical pathways, primarily those related to inflammation. By activating PPARγ, it inhibits the NF-κB and MAPK/AP-1 pathway, which are key pathways involved in the production of pro-inflammatory cytokines and chemokines . Additionally, by targeting TRPA1, it influences the sensory perception pathways, particularly those related to pain and inflammation .
Pharmacokinetics
This compound exhibits low oral bioavailability (2.6%), which is partly due to extensive first-pass metabolism in the liver . After intravenous administration, it is distributed extensively and eliminated rapidly . The clearance of this compound is significantly higher when administered as part of an herbal extract, suggesting significant interaction between this compound and other components present in the extract .
Result of Action
The action of this compound results in a diminished extent of the inflammatory response, as measured by the production of different mediators or metabolites such as nitric oxide (NO), prostaglandin E2 (PGE2), interleukins, cytokines, and chemokines . It also reduces mRNA levels of pro-inflammatory cytokines and chemokines . In addition to its anti-inflammatory effects, this compound has been reported to have neuroprotective effects .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, its interaction with TRPA1 may contribute to the gustatory effects of celery, its major dietary source, and to the pharmacological action of important plants from the Chinese and native American traditional medicines . Furthermore, the aromatization of this compound to dehydrothis compound (DH-Lig), which occurs during aging of its botanical sources, enhances TRPA1 inhibition and reduces activation .
Analyse Biochimique
Biochemical Properties
Ligustilide interacts with several enzymes and proteins. For instance, it targets Prostaglandin-Endoperoxide Synthase 2 (PTGS2) to regulate the Bone Morphogenetic Protein/Smad Pathway . It also acts as a potent enhancer of α-secretase, disintegrin, and metalloprotease 10 (ADAM10), leading to upregulation of alpha-processing of both APP and Klotho .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It inhibits osteoclastogenesis and promotes osteogenesis . It also ameliorates memory impairment and Aβ levels and plaques burden .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It targets PTGS2 to regulate the Bone Morphogenetic Protein/Smad Pathway . It also enhances α-secretase, leading to upregulation of alpha-processing of both APP and Klotho .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to have long-term effects on cellular function. For example, it significantly increased serum estrogen levels and uterine weight in OVX-treated rats .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, it has been shown to ameliorate memory impairment and Aβ levels and plaques burden .
Metabolic Pathways
This compound is involved in several metabolic pathways. It targets PTGS2 to regulate the Bone Morphogenetic Protein/Smad Pathway . It also enhances α-secretase, leading to upregulation of alpha-processing of both APP and Klotho .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ligustilide can be synthesized through various methods. One common approach involves the extraction from Angelica sinensis using ligroin solvent at normal temperature. The extract is then condensed and purified using high-efficiency liquid phase techniques . Another method employs vacuum fractionation and molecular distillation to separate this compound from Chinese angelica oil and ligusticum wallichii oil .
Industrial Production Methods: Industrial production of this compound typically involves the extraction of essential oils from the dried roots of plants like Angelica sinensis. The oil is obtained through distillation or supercritical CO2 extraction . These methods ensure the high purity and yield of this compound, making it suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions: Ligustilide undergoes several types of chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the oxidative aromatization, where this compound is converted to an aromatic compound through direct oxidation by triplet oxygen under mild conditions .
Common Reagents and Conditions:
Oxidation: Triplet oxygen is used as the oxidizing agent in the aromatization of this compound.
Reduction: Common reducing agents like sodium borohydride can be employed to reduce this compound to its corresponding alcohol.
Substitution: this compound can undergo nucleophilic substitution reactions with reagents like halogens and amines.
Major Products:
Oxidation: Aromatic compounds.
Reduction: Alcohol derivatives.
Substitution: Various substituted this compound derivatives.
Comparaison Avec Des Composés Similaires
Ligustilide shares similarities with other dihydrophthalides and electrophilic compounds:
Similar Compounds:
Uniqueness:
- This compound’s ability to modulate multiple signaling pathways, including NF-κB and IGF-1/Akt/mTOR, makes it unique among dihydrophthalides.
- Its diverse pharmacological effects, ranging from anti-inflammatory to neuroprotective and anti-tumor activities, highlight its potential as a multi-target therapeutic agent.
Propriétés
Numéro CAS |
4431-01-0 |
|---|---|
Formule moléculaire |
C12H14O2 |
Poids moléculaire |
190.24 g/mol |
Nom IUPAC |
(3E)-3-butylidene-4,5-dihydro-2-benzofuran-1-one |
InChI |
InChI=1S/C12H14O2/c1-2-3-8-11-9-6-4-5-7-10(9)12(13)14-11/h5,7-8H,2-4,6H2,1H3/b11-8+ |
Clé InChI |
IQVQXVFMNOFTMU-DHZHZOJOSA-N |
SMILES |
O=C1O/C(C2=C1C=CCC2)=C\CCC |
SMILES isomérique |
CCC/C=C/1\C2=C(C=CCC2)C(=O)O1 |
SMILES canonique |
CCCC=C1C2=C(C=CCC2)C(=O)O1 |
Apparence |
Solid powder |
| 81944-09-4 | |
Pictogrammes |
Acute Toxic |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
ligustilide ligustilide, (E)-isomer ligustilide, (Z)-isomer Z-ligustilide |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





